2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the 5th position of the thiophene ring and a methoxyethanamine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine typically involves the bromination of thiophene followed by the introduction of the methoxyethanamine group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with 2-methoxyethanamine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound has been investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carbohydrazide: Another brominated thiophene derivative with potential antimicrobial properties.
2-(5-Bromothiophen-2-yl)acetonitrile: A compound with similar structural features and applications in organic synthesis and materials science.
Uniqueness
2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine is unique due to the presence of the methoxyethanamine group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a versatile intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C7H10BrNOS |
---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C7H10BrNOS/c1-10-5(4-9)6-2-3-7(8)11-6/h2-3,5H,4,9H2,1H3 |
InChI Key |
RXTSBKWPRHEUTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.